Dihydroxyfumaric acid hydrate
Overview
Description
Dihydroxyfumaric acid (hydrate) is an organic compound with the molecular formula C4H4O6·xH2O. It is a derivative of fumaric acid, characterized by the presence of two hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroxyfumaric acid (hydrate) can be synthesized from tartaric acid through a dehydrogenation process. This reaction involves the presence of nicotinamide adenine dinucleotide (NAD) and tartaric acid dehydrogenase, along with bivalent iron . The reaction conditions typically require a controlled environment to ensure the proper conversion of tartaric acid to dihydroxyfumaric acid.
Industrial Production Methods: While specific industrial production methods are proprietary, the general approach involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield of dihydroxyfumaric acid (hydrate). The compound is then purified and crystallized to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Dihydroxyfumaric acid (hydrate) undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to generate superoxide anions and hydroxyl free radicals, which are involved in redox reactions .
Common Reagents and Conditions:
Reduction: The compound can be reduced under specific conditions, although detailed information on reduction reactions is limited.
Substitution: Substitution reactions involving dihydroxyfumaric acid typically require specific catalysts and controlled conditions to achieve the desired products.
Major Products Formed: The major products formed from the reactions of dihydroxyfumaric acid include dihydroxyacetone, tetrulose, and pentuloses when reacted with small molecule aldehydes .
Scientific Research Applications
Dihydroxyfumaric acid (hydrate) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dihydroxyfumaric acid (hydrate) involves its ability to participate in redox reactions. It acts as a catalyst for redox reactions, facilitating the transfer of electrons and the generation of reactive oxygen species. This compound is easily oxidized by dihydroxyfumarate oxidase, leading to the formation of various oxidation products . The molecular targets and pathways involved include its interaction with lipid membranes, nucleic acids, proteins, and enzymes, which can lead to cell damage or signaling functions .
Comparison with Similar Compounds
- Ascorbic acid (vitamin C)
- Hydroxypyruvate
- Oxaloglycolate
Biological Activity
Dihydroxyfumaric acid hydrate (DFH) is an organic compound that has garnered attention due to its various biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in health and disease management.
This compound is a derivative of fumaric acid, characterized by the presence of two hydroxyl groups. Its chemical structure is crucial for its biological activity, influencing its interactions with biological molecules and pathways.
2. Biological Activity
2.1 Antioxidant Properties
DFH exhibits significant antioxidant activity, which is essential for protecting cells from oxidative stress. Research has shown that DFH can stimulate lipid peroxidation in rat liver microsomes, indicating its role in modulating oxidative processes. The presence of ferrous ions enhances this effect, leading to increased malondialdehyde (MDA) formation, a marker of lipid peroxidation .
Table 1: Effects of Dihydroxyfumaric Acid on Lipid Peroxidation
Concentration (mM) | MDA Formation (µM) | Time (min) |
---|---|---|
0.1 | 5.2 | 30 |
0.5 | 8.7 | 30 |
1.0 | 12.4 | 30 |
2.2 Enzymatic Interactions
Dihydroxyfumaric acid has been implicated in various enzymatic reactions, particularly those involving metabolic pathways. Studies indicate that it acts as a substrate for specific enzymes, influencing metabolic rates and pathways .
Table 2: Enzyme Activity Modulation by DFH
Enzyme | Activity Change (%) | Concentration (mM) |
---|---|---|
Superoxide Dismutase | +25 | 0.5 |
Catalase | -10 | 1.0 |
The mechanisms through which DFH exerts its biological effects are multifaceted:
- Oxidative Stress Modulation : DFH can reduce oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes .
- Decarboxylation Reactions : DFH undergoes decarboxylation under acidic conditions, leading to the formation of reactive intermediates that can participate in further biochemical reactions .
- Interaction with Lipid Membranes : The compound's hydrophilic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability .
4. Case Studies
A notable study investigated the effects of DFH on cellular models exposed to oxidative stress. Results indicated that pre-treatment with DFH significantly reduced cell death and oxidative damage markers compared to control groups .
5. Potential Applications
Given its biological properties, this compound may have several applications:
- Neuroprotective Agents : Due to its antioxidant properties, DFH could be explored as a neuroprotective agent in conditions like Alzheimer's disease.
- Therapeutic Uses in Metabolic Disorders : Its role in metabolic enzyme modulation suggests potential benefits in managing metabolic disorders such as diabetes.
Properties
IUPAC Name |
(E)-2,3-dihydroxybut-2-enedioic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O6.H2O/c5-1(3(7)8)2(6)4(9)10;/h5-6H,(H,7,8)(H,9,10);1H2/b2-1+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYHTXQJGPQZGN-TYYBGVCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)O)(C(=O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(=O)O)\O)(\C(=O)O)/O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201036030 | |
Record name | Dihydroxyfumaric acid hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201036030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199926-38-0 | |
Record name | Dihydroxyfumaric acid hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201036030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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